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Introduction and Drug Profile

Elvitegravir (EVG) represents a significant advancement in antiretroviral therapy as the first once-daily

HIV-1 integrase strand transfer inhibitor (INSTI) approved for clinical use. This quinoline derivative

exerts its antiviral effect by selectively inhibiting the HIV integrase enzyme, thereby preventing the

integration of viral DNA into the host genome. The drug's chemical structure facilitates specific binding to

the integrase-DNA complex, blocking the strand transfer step essential for viral replication. From a

pharmacokinetic perspective, elvitegravir is characterized by its high plasma protein binding (98-99%)

and primarily hepatic metabolism with minimal renal elimination, making it suitable for patients with renal

impairment but requiring careful consideration in hepatic dysfunction.

The development of elvitegravir marked a pivotal moment in HIV therapeutics, addressing the growing

need for agents with novel mechanisms of action to combat drug-resistant viral strains. Unlike earlier

antiretroviral classes, INSTIs target a distinct step in the viral life cycle and offer improved safety profiles.

Elvitegravir's pharmacodynamic profile demonstrates potent antiviral activity against both wild-type and

drug-resistant HIV-1 strains, with a protein-binding adjusted IC95 (95% inhibitory concentration) of 45

ng/mL against wild-type virus. The pharmacokinetic-pharmacodynamic relationship is best characterized

by the trough concentration (Cmin), which correlates strongly with antiviral efficacy, necessitating

maintenance of concentrations substantially above the target IC95 throughout the dosing interval.
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Primary Metabolic Pathways

CYP3A4-Mediated Metabolism

Cytochrome P450 3A4 (CYP3A4) serves as the primary enzymatic pathway responsible for elvitegravir

metabolism, accounting for the majority of its systemic clearance. This hepatic isozyme catalyzes the

oxidative metabolism of elvitegravir through hydroxylation and subsequent phase I reactions, leading to the

formation of several metabolites with significantly reduced antiviral activity compared to the parent

compound. The central role of CYP3A4 has profound clinical implications, as concomitant administration

with potent CYP3A4 inhibitors dramatically alters elvitegravir's pharmacokinetic profile. When

administered without pharmacokinetic enhancement, elvitegravir undergoes extensive first-pass

metabolism, resulting in limited oral bioavailability and a relatively short elimination half-life of

approximately 3 hours, necessitating twice-daily dosing to maintain therapeutic concentrations.

The critical discovery that transformed elvitegravir into a once-daily agent was the profound

pharmacokinetic enhancement achievable through CYP3A4 inhibition. Coadministration with mechanism-

based CYP3A4 inhibitors such as ritonavir or cobicistat produces a dramatic 20-fold increase in elvitegravir

plasma exposure and prolongs its elimination half-life to approximately 9.5 hours, permitting once-daily

dosing [1] [2]. This enhancement strategy effectively saturates the primary metabolic pathway, allowing

elvitegravir to achieve and maintain plasma concentrations well above the protein-binding adjusted IC95

throughout the 24-hour dosing interval. The boosted regimen demonstrates low intra- and inter-subject

pharmacokinetic variability, contributing to its predictable clinical response and favorable resistance

profile.

Secondary Metabolic Pathways

When the primary CYP3A4 pathway is inhibited, UGT1A1/3-mediated glucuronidation emerges as a

significant secondary metabolic route for elvitegravir clearance. This compensatory pathway becomes

particularly important in the context of pharmacokinetic boosting, as it provides an alternative elimination

mechanism when CYP3A4 activity is substantially suppressed. The UGT1A1 enzyme, primarily expressed

in the liver, catalyzes the transfer of glucuronic acid to elvitegravir, resulting in more hydrophilic

metabolites that can be efficiently excreted in bile or urine. The clinical relevance of this pathway was
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demonstrated in a drug interaction study where ketoconazole, a dual CYP3A4 and UGT1A1 inhibitor,

produced a modest additional increase in elvitegravir exposure (AUC increased by 48%) when

coadministered with ritonavir-boosted elvitegravir, suggesting that UGT1A1 inhibition contributes to this

interaction [3].

The following diagram illustrates elvitegravir's complete metabolic pathway, including primary and

secondary routes:
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Figure 1: Elvitegravir Metabolic Pathways and CYP3A4 Interaction Network. This diagram illustrates the

primary CYP3A4 and secondary UGT1A1/3 metabolic pathways, along with the profound impact of

pharmacokinetic enhancers.

Clinical Pharmacokinetics and Pharmacodynamics

Boosted Pharmacokinetic Parameters
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The strategic combination of elvitegravir with pharmacokinetic enhancers represents a cornerstone of its

clinical development, transforming it from a twice-daily to a once-daily agent with optimized therapeutic

exposure. The addition of either ritonavir (100 mg) or cobicistat (150 mg) to elvitegravir (150 mg) once

daily produces profound changes in its pharmacokinetic profile, characterized by dramatically increased

plasma concentrations and prolonged elimination half-life. This enhancement strategy achieves elvitegravir

trough concentrations approximately 6- to 10-fold above the protein binding-adjusted IC95 of 45 ng/mL,

ensuring continuous suppression of viral replication throughout the dosing interval [1] [2]. The boosted

regimen demonstrates low pharmacokinetic variability both within and between subjects, contributing to

its predictable clinical response and reducing the potential for under-exposure that could predispose to

resistance development.

The relationship between elvitegravir exposure and antiviral response follows a classic exposure-response

relationship, with trough concentration (Ctrough) identified as the pharmacokinetic parameter most strongly

correlated with virologic efficacy. Population pharmacokinetic analyses have demonstrated that maintaining

elvitegravir Ctrough above the target threshold is associated with optimal viral suppression, while

subtherapeutic concentrations increase the risk of treatment failure and emergence of resistance mutations.

This pharmacodynamic understanding informed the dosing strategy for elvitegravir and established the

target therapeutic range for clinical use. The comprehensive pharmacokinetic evaluation across multiple

patient populations confirmed that the boosted once-daily regimen consistently achieves these target

exposures under most clinical circumstances.

Table 1: Steady-State Pharmacokinetic Parameters of Boosted Elvitegravir (150/150 mg) in Healthy

Subjects

Parameter Geometric Mean (CV%) Clinical Significance

AUC0-24h (h·mg/L) 23 (7.5) [4] Total drug exposure over dosing interval

Cmax (mg/L) 1.7 (0.4) [4] Peak plasma concentration

Ctrough (mg/L) 0.45 (0.3) [4] Trough concentration (key efficacy driver)

Tmax (h) 3.0-4.0 [4] Time to reach peak concentration

t½ (h) 9.5 [1] [2] Elimination half-life (permits once-daily dosing)
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Parameter Geometric Mean (CV%) Clinical Significance

Protein Binding 98-99% [5] Extensive binding to plasma proteins

Special Population Pharmacokinetics

Understanding the impact of specific physiological states and organ dysfunction on elvitegravir

pharmacokinetics is essential for optimizing therapy in diverse patient populations. Pregnancy induces

profound physiological changes that significantly alter elvitegravir exposure, with studies demonstrating a

77% decrease in trough concentrations and a 34% reduction in overall exposure (AUC0-24h) during the third

trimester compared to postpartum measurements [4]. This substantial reduction results from pregnancy-

induced increases in drug metabolism and clearance, potentially placing both mother and fetus at risk for

virologic failure. Consequently, current treatment guidelines recommend against using

elvitegravir/cobicistat during pregnancy due to these subtherapeutic exposures and the availability of

alternative regimens with more favorable pharmacokinetic profiles during gestation.

Hepatic impairment represents another important consideration in elvitegravir dosing, given its primarily

hepatic metabolism. In subjects with moderate hepatic impairment (Child-Pugh-Turcotte class B),

elvitegravir exposure demonstrated a modest increase (AUCtau 135% of normal), while cobicistat exposure

remained unchanged [5]. These changes were not considered clinically relevant, and no dose adjustment is

recommended for mild to moderate hepatic impairment. However, no pharmacokinetic or safety data are

available for patients with severe hepatic impairment (Child-Pugh class C), and use in this population is not

recommended due to potential accumulation and toxicity concerns [5] [6]. The absence of renal elimination

for elvitegravir makes it suitable for patients with renal impairment, though the fixed-dose combination

products require consideration of the nucleoside/tide components' renal safety profiles.

Table 2: Elvitegravir Pharmacokinetics in Special Populations

Population
Impact on Exposure
(AUC)

Impact on Ctrough Dosing Recommendation

Pregnancy (3rd
Trimester)

34% decrease [4] 77% decrease [4] Not recommended [4] [6]
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Population
Impact on Exposure
(AUC)

Impact on Ctrough Dosing Recommendation

Moderate Hepatic
Impairment

35% increase [5] Not clinically

significant

No adjustment needed [5]

[6]

Severe Hepatic
Impairment

No data available No data available Not recommended [6]

Renal Impairment Minimal change

expected

Minimal change

expected

No adjustment for EVG

itself [6]

Drug Interaction Profile

CYP3A4-Based Interactions

The metabolism of elvitegravir via CYP3A4 establishes a fundamental framework for understanding its

drug interaction potential, particularly when combined with pharmacokinetic enhancers. As a CYP3A4

substrate, elvitegravir is susceptible to interactions with strong inducers of this enzyme system, which can

dramatically reduce its plasma concentrations and compromise antiviral efficacy. Concomitant

administration with potent CYP3A4 inducers such as rifampin, carbamazepine, phenobarbital, or St.

John's wort is strictly contraindicated with boosted elvitegravir due to the risk of therapeutic failure and

potential emergence of resistance [6]. These inducing agents accelerate the metabolism of both elvitegravir

and its pharmacokinetic enhancers, potentially reducing elvitegravir concentrations to subtherapeutic levels

despite pharmacokinetic boosting.

When elvitegravir is administered with ritonavir or cobicistat, the combined regimen acquires new drug

interaction properties through the potent CYP3A4 inhibition exerted by these pharmacokinetic enhancers.

This inhibition can significantly increase plasma concentrations of concomitant drugs that are CYP3A4

substrates, potentially elevating the risk of concentration-dependent adverse effects. The fixed-dose

combination of elvitegravir/cobicistat/emtricitabine/tenofovir is contraindicated with several classes of

drugs that have narrow therapeutic indices and are primarily metabolized by CYP3A4, including alfuzosin,

ergot derivatives, lovastatin, simvastatin, triazolam, and orally administered midazolam [6]. The
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clinical management of these interactions requires careful medication review and selection of alternative

agents with lower interaction potential when necessary.

Complex Interaction Scenarios

Beyond the fundamental CYP3A4-mediated interactions, elvitegravir exhibits several complex

pharmacokinetic interactions that require special consideration in clinical practice. When coadministered

with certain protease inhibitors, particularly atazanavir/ritonavir or lopinavir/ritonavir, a dose reduction

of elvitegravir from 150 mg to 85 mg is recommended due to additional CYP3A4 inhibition beyond that

provided by the pharmacokinetic enhancer alone [1] [2]. This unique interaction illustrates the complex

interplay between multiple potent inhibitors acting on the same metabolic pathway and highlights the

importance of tailored dosing in combination antiretroviral therapy.

The addition of a second potent CYP3A4 inhibitor to already-boosted elvitegravir produces only modest

further increases in elvitegravir exposure, as demonstrated in a study where ketoconazole (200 mg twice

daily) increased elvitegravir AUC by 48% when added to elvitegravir/ritonavir [3]. This effect was

attributed primarily to UGT1A1 inhibition rather than additional CYP3A4 inhibition, as midazolam (a

CYP3A4 probe) pharmacokinetics showed only minimal additional inhibition when ketoconazole was added

to the regimen. This observation suggests that when the primary CYP3A4 pathway is already substantially

blocked, elvitegravir metabolism shifts to alternative pathways, and additional CYP3A4 inhibition provides

diminishing returns on drug exposure. The clinical implication is that no dose adjustment is necessary when

a second potent CYP3A4 inhibitor is administered with boosted elvitegravir, though close monitoring for

adverse effects is prudent.

Table 3: Clinically Significant Drug Interactions with Boosted Elvitegravir

Interacting Drug Class/Agent
Interaction
Mechanism

Clinical Effect
Management
Recommendation

Strong CYP3A4 Inducers
(rifampin, carbamazepine, St.

John's wort)

Increased EVG
metabolism

Substantially reduced
EVG exposure → risk

of therapeutic failure

Contraindicated [6]
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Interacting Drug Class/Agent
Interaction
Mechanism

Clinical Effect
Management
Recommendation

CYP3A4 Substrates with narrow

therapeutic index (alfuzosin, ergot
alkaloids, simvastatin, lovastatin,

triazolam, oral midazolam)

Inhibition of

metabolism by
booster

Increased substrate

concentrations →
potential toxicity

Contraindicated [6]

Atazanavir/r or Lopinavir/r Additional

CYP3A4
inhibition

Increased EVG

exposure

Reduce EVG dose to

85 mg [1] [2]

Ketoconazole (with boosted
EVG)

CYP3A4 &
UGT1A1

inhibition

Moderate increase in
EVG exposure (AUC

↑48%)

No dose adjustment
needed; monitor [3]

Maraviroc CYP3A4

inhibition by
booster

Increased maraviroc

exposure

Maraviroc dose

adjustment required
[1] [2]

Experimental Methodology and Analytical Techniques

LC-MS/MS Quantification Protocol

The accurate quantification of elvitegravir in biological matrices is essential for pharmacokinetic studies and

therapeutic drug monitoring, with liquid chromatography-tandem mass spectrometry (LC-MS/MS)

emerging as the gold standard methodology. A validated LC-MS/MS method for elvitegravir quantification

employs ritonavir as an internal standard and demonstrates excellent sensitivity with a lower limit of

quantification of 0.003 μM (1.34 ng/mL) [7]. The analytical protocol utilizes an XTerra MS C18 Column

(125Å, 3.5 μm, 4.6 mm × 50 mm) with a gradient elution program combining water with 0.1% formic acid

(pump A) and acetonitrile with 0.1% formic acid (pump B). Mass spectrometric detection operates in

positive electron spray ionization mode with multiple reaction monitoring (MRM) transitions of m/z

447.9/343.8 for elvitegravir and m/z 721.3/296.1 for the internal standard ritonavir [7].
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The method validation encompasses comprehensive assessment of extraction yield, matrix effects, drug

stability, and calibration curve performance according to FDA guidelines. The calibration curve

demonstrates linearity across the concentration range of 0.003-1.0 μM, with quality control samples prepared

at low (0.009 μM), medium (0.2 μM), and high (0.8 μM) concentrations to ensure assay accuracy and

precision [7]. This robust analytical methodology enables reliable quantification of elvitegravir in human

liver microsomes and facilitates detailed metabolic studies, including time-dependent kinetics, substrate

kinetics, and inhibition parameters. The sensitivity of this assay permits characterization of elvitegravir

pharmacokinetics across the therapeutic range, supporting both preclinical development and clinical

investigation.

In Vitro Metabolic Studies

The investigation of elvitegravir metabolism employing human liver microsomes provides critical insights

into its enzymatic transformation and potential drug interactions. Experimental protocols typically incubate

elvitegravir (at varying concentrations) with pooled human liver microsomes and NADPH-generating

system in 0.1 M potassium phosphate buffer (pH 7.4) at 37°C [7]. The reaction is initiated by addition of

NADP+, followed by incubation at 37°C, and terminated at predetermined time points by transferring

aliquots to ice-cold methanol. After centrifugation, the supernatants are analyzed using the validated LC-

MS/MS method to quantify parent drug disappearance and metabolite formation.

These in vitro systems have demonstrated that ethanol exposure (20 mM) alters elvitegravir metabolism by

decreasing the apparent half-life of degradation by approximately 50% compared to elvitegravir alone [7].

Substrate kinetic analyses further revealed that ethanol mildly decreases the catalytic efficiency for

elvitegravir metabolism, while inhibition studies demonstrated that ethanol causes a decrease in the IC50 of

elvitegravir for CYP3A4 inhibition. However, in the presence of cobicistat, these parameters could not be

effectively determined due to the potent CYP3A4 inhibition by cobicistat, which predominates over any

modulatory effects of ethanol [7]. Molecular docking studies suggest that ethanol binding may shift the

orientation of elvitegravir or cobicistat within the CYP3A4 active site, potentially explaining these observed

kinetic alterations.

The following diagram illustrates the experimental workflow for studying elvitegravir metabolism:
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Experimental Workflow for Elvitegravir Metabolic Studies
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Figure 2: Experimental Workflow for Elvitegravir Metabolic Studies Using Human Liver Microsomes. This

diagram outlines the key steps in assessing elvitegravir metabolism and CYP3A4 interactions.

Special Population Considerations

Hepatic Impairment

The impact of hepatic impairment on elvitegravir pharmacokinetics was systematically evaluated in a phase

1, open-label, parallel-group study comparing HIV-uninfected subjects with moderate hepatic impairment

(Child-Pugh-Turcotte class B, n=10) to matched healthy controls (n=10). All subjects received

elvitegravir/cobicistat (150/150 mg) once daily for 10 days, followed by intensive pharmacokinetic

sampling. The results demonstrated that elvitegravir exposure was moderately increased in hepatically

impaired subjects, with geometric mean ratios (90% confidence interval) of 135% (103%, 177%) for

AUCtau and 141% (109%, 183%) for Cmax [5]. Importantly, cobicistat exposure remained unchanged in

subjects with hepatic impairment, and no correlation was observed between elvitegravir exposure and

Child-Pugh-Turcotte score within the moderate impairment range.

The protein binding characteristics of both elvitegravir and cobicistat were similar between hepatically

impaired subjects and healthy controls, despite the potential for altered protein binding in liver disease [5].

The safety profile of elvitegravir/cobicistat was comparable between groups, with all treatment-emergent

adverse events being mild in severity. Based on these findings, no dose adjustment is recommended for

patients with mild or moderate hepatic impairment. However, for patients with severe hepatic impairment

(Child-Pugh class C), no pharmacokinetic or safety data are available, and use is not recommended due to

potential accumulation and unpredictable safety profile [5] [6]. This conservative approach reflects the

limited experience in this vulnerable population and the availability of alternative antiretrovirals with

established safety profiles in severe liver disease.
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Pregnancy-Associated Changes

Pregnancy induces significant physiological alterations that profoundly impact elvitegravir

pharmacokinetics, as demonstrated in the PANNA network study, an open-label, nonrandomized, multicenter

pharmacokinetic investigation in pregnant women with HIV. The study evaluated elvitegravir/cobicistat

(150/150 mg once daily) pharmacokinetics during the third trimester (approximately 33 weeks) and

compared them to postpartum measurements in the same women. The results revealed a substantial

reduction in elvitegravir exposure during pregnancy, with geometric mean AUC0-24h decreasing by 34%

and trough concentration (Ctrough) decreasing by 77% compared to postpartum values [4]. Critically, 85%

of pregnant women in the third trimester had elvitegravir Ctrough values below the target efficacy threshold

of 0.13 mg/L, compared to none at the postpartum visit.

The mechanistic basis for these profound changes includes pregnancy-induced increases in cytochrome

P450 and UGT enzyme activity, increased renal clearance, altered protein binding, and expanded volume of

distribution. Cobicistat pharmacokinetics were similarly affected, with a 49% decrease in AUC0-24h during

pregnancy [4]. The clinical implications of these findings are significant, as subtherapeutic elvitegravir

concentrations during pregnancy could lead to virologic failure, increased risk of perinatal transmission, and

development of resistance mutations. Consequently, current treatment guidelines and the product labeling for

elvitegravir/cobicistat-containing regimens recommend against their use during pregnancy, favoring

alternative antiretroviral regimens with more favorable pharmacokinetic profiles during gestation [4] [6].

This recommendation highlights the importance of pregnancy pharmacokinetic studies for antiretroviral

agents and the need for individualized regimen selection in pregnant women living with HIV.

Conclusion

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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